(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique structure combining an adamantane core with a pyrrolidine ring and a fluoropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via the cyclization of appropriate amine precursors.
Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced through nucleophilic substitution reactions, where a fluoropyrimidine derivative reacts with a suitable leaving group on the pyrrolidine ring.
Final Coupling Reaction: The adamantane core is coupled with the pyrrolidine-fluoropyrimidine intermediate under specific conditions, often involving catalysts and controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrrolidine ring, potentially converting it into a more saturated form.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Hydroxylated Adamantane Derivatives: Formed through oxidation.
Saturated Pyrrolidine Derivatives: Formed through reduction.
Substituted Fluoropyrimidine Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, the compound shows promise in the treatment of neurological disorders such as Huntington’s disease and Alzheimer’s disease. Its ability to cross the blood-brain barrier and interact with specific neural targets is of particular interest .
Industry
Industrially, the compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter release and receptor activity, thereby influencing neural pathways associated with cognitive function and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Used as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral.
Uniqueness
What sets (1s,3s)-Adamantan-1-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone apart is its combination of the adamantane core with a fluoropyrimidine moiety, which provides unique pharmacological properties and potential for therapeutic applications not seen in the other compounds.
Properties
IUPAC Name |
1-adamantyl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-9-21-18(22-10-15)25-16-1-2-23(11-16)17(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14,16H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDSJSEXVIDDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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